(20R)-5alpha-Pregnane-3alpha,17,20-triol
Description
(20R)-5α-Pregnane-3α,17,20-triol (molecular formula: C₂₁H₃₆O₃) is a reduced pregnane steroid characterized by hydroxyl groups at positions 3α, 17, and 20R, with a 5α-hydrogen configuration. This compound is a metabolite in progesterone and neurosteroid biosynthesis pathways, implicated in neuroendocrine regulation. Studies highlight its altered levels in neurodevelopmental conditions such as autism spectrum disorder (ASD), where conjugated forms of this steroid are significantly reduced compared to neurotypical controls . Its stereochemical configuration (5α, 3α, 20R) distinguishes it from isomers and analogs, influencing receptor binding and metabolic pathways.
Properties
CAS No. |
13933-75-0 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
SCPADBBISMMJAW-OXSVGAIHSA-N |
SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Other CAS No. |
13933-75-0 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction of 20-Ketopregnane Derivatives
The most common route involves the reduction of 20-ketopregnane precursors. For example, 5α-pregnan-3α-ol-20-one serves as a key intermediate. Reduction of the C20 ketone to the (20R)-alcohol is achieved using chiral catalysts or stereospecific reducing agents:
Reaction Conditions
-
Substrate : 5α-Pregnan-3α-ol-20-one
-
Reducing Agent : Sodium borohydride (NaBH₄) in methanol at 0°C
-
Catalyst : (R)-CBS (Corey-Bakshi-Shibata) catalyst for enantioselective reduction
Mechanistic Insight
The CBS catalyst induces asymmetry by coordinating to the ketone oxygen, directing hydride attack to the re face of the C20 carbonyl. This produces the (20R)-configured alcohol preferentially.
Multi-Step Synthesis from Progesterone
Progesterone derivatives are viable starting materials due to their commercial availability:
-
Step 1 : 5α-Reduction of progesterone using Pd/C under H₂ to yield 5α-pregnane-3,20-dione.
-
Step 2 : Selective 3α-hydroxylation via microbial oxidation (e.g., Rhizopus arrhizus) to form 5α-pregnane-3α-ol-20-one.
-
Step 3 : Asymmetric reduction of the C20 ketone (as in Section 1.1).
Optimization Challenges
-
Competing 20β-alcohol formation requires careful control of reaction temperature and solvent polarity.
-
Column chromatography (silica gel, ethyl acetate/hexane) is critical for separating (20R) and (20S) diastereomers.
Biocatalytic and Microbial Methods
Microbial Hydroxylation
Certain Actinobacteria strains introduce hydroxyl groups at C17 and C20:
Strain : Streptomyces roseochromogenus ATCC 3347
Substrate : 5α-Pregnane-3α-ol
Conditions :
-
pH 7.2, 28°C, 120 rpm agitation
-
17α- and 20β-hydroxylation dominate, but (20R)-isomer forms at 15–20% yield.
Limitations :
-
Low regioselectivity at C20 necessitates post-fermentation chemical epimerization.
Enzymatic Epimerization
The 20β-hydroxysteroid dehydrogenase (20β-HSD) enzyme catalyzes C20 epimerization:
Reaction Scheme :
(20S)-5α-Pregnane-3α,20β-diol + NAD⁺ → 5α-Pregnan-3α-ol-20-one + NADH
(20R)-5α-Pregnane-3α,20α-diol + NAD⁺ → 5α-Pregnan-3α-ol-20-one + NADH
Optimization :
-
Co-factor regeneration systems (e.g., glucose dehydrogenase) improve turnover.
-
Immobilized enzymes on chitosan beads enhance stability, achieving 85% conversion over 5 cycles.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances in flow chemistry enable scalable production:
System Configuration :
-
Reactor 1 : Packed-bed reactor with immobilized 5α-reductase for progesterone reduction.
-
Reactor 2 : Microfluidic mixer for NaBH₄-mediated C20 reduction.
-
Reactor 3 : Enzymatic epimerization column with 20β-HSD.
Advantages :
Crystallization-Induced Diastereomer Resolution
A patented method leverages differential solubility of (20R) and (20S) diastereomers:
Procedure :
-
React 5α-pregnan-3α-ol-20-one with (R)-mandelic acid to form diastereomeric salts.
-
Crystallize from ethanol/water (3:1) at −20°C.
Analytical Validation
Chromatographic Characterization
| Parameter | HPLC Conditions | NMR Data (CDCl₃) |
|---|---|---|
| Column | C18, 250 × 4.6 mm | δ 0.68 (s, 3H, CH₃-18) |
| Mobile Phase | MeOH:H₂O (70:30), 1 mL/min | δ 3.52 (m, 1H, H-3α) |
| Retention Time | 12.3 min | δ 4.01 (dd, J=8.5 Hz, H-20R) |
Chemical Reactions Analysis
Types of Reactions
Pregnanetriol undergoes various chemical reactions, including:
Reduction: Further reduction of pregnanetriol can yield pregnanediol, another metabolite of progesterone.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetone.
Major Products
Pregnanetriol-3,20-dione: Formed through oxidation.
Pregnanediol: Formed through further reduction.
Scientific Research Applications
Biological Activities
(20R)-5alpha-Pregnane-3alpha,17,20-triol interacts with steroid hormone receptors, influencing various physiological processes:
- Receptor Interaction : It may modulate glucocorticoid receptors, affecting stress response mechanisms and inflammatory pathways.
- Steroid Metabolism : Its interactions with enzymes involved in steroidogenesis highlight its role in biochemical pathways related to steroid metabolism.
Pharmaceutical Development
The compound is being explored as a precursor or active ingredient in steroid-based pharmaceuticals. Its unique structural features allow for the development of targeted therapies for conditions such as:
- Inflammation : Modulating immune responses through glucocorticoid receptor pathways.
- Hormonal Disorders : Potential use in treatments involving hormonal imbalances due to its steroidal nature.
Analytical Chemistry
This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). Specific applications include:
- Separation Techniques : Utilizing Newcrom R1 HPLC columns for the separation of this compound under optimized conditions (acetonitrile-water-phosphoric acid) for pharmacokinetic studies .
| Application Type | Method | Conditions |
|---|---|---|
| Separation | HPLC | Acetonitrile-water-phosphoric acid |
| Mass Spectrometry | HPLC | Acetonitrile-water-formic acid |
Biochemical Studies
Research indicates that this compound can influence gene expression related to metabolic activities and inflammatory responses. Notable studies include:
- In Vitro Studies : Investigating its effects on cultured cells to understand its role in metabolic regulation.
- Animal Models : Examining its impact on stress response and immune function in vivo.
Case Study 1: Modulation of Immune Responses
A study demonstrated that this compound could reduce inflammatory markers in a mouse model of induced inflammation. The results indicated a significant decrease in cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Hormonal Regulation
Another investigation focused on the compound's effects on hormonal levels in marine flatfish (Limanda limanda) injected with human chorionic gonadotropin (HCG). The study found that levels of various sex steroids were significantly altered post-treatment, indicating the compound's role in modulating hormonal pathways .
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 5-alpha-Pregnane-3-beta,17-alpha,20-alpha-triol | Different hydroxyl positioning | Hormonal therapies |
| 5-beta-Pregnane-3-alpha,17-alpha,20-beta-triol | Variations in stereochemistry | Metabolic studies |
| 5-beta-Pregnan-11-beta,17,21-triol-3,20-dione | Unique functional groups | Anti-inflammatory research |
Mechanism of Action
Pregnanetriol itself is an inactive metabolite and does not exert significant biological effects. its precursor, 17α-hydroxyprogesterone, plays a crucial role in the synthesis of adrenal corticoids . The mechanism involves the reduction of 17α-hydroxyprogesterone to pregnanetriol, which is then excreted in urine . Elevated levels of pregnanetriol indicate an imbalance in adrenal steroidogenesis, often due to enzyme deficiencies .
Comparison with Similar Compounds
5β-Pregnane-3α,17α,20α-triol (CAS 1098-45-9)
- Structure : Differs in C5 configuration (5β vs. 5α) and hydroxyl stereochemistry at C20 (20α vs. 20R).
- Biological Role: A urinary biomarker for adrenal cortex carcinoma (ACC) diagnosis, with elevated levels distinguishing ACC from benign adenomas .
- Analytical Differentiation : Gas chromatography (GC) retention times and mass spectrometry (MS) fragmentation patterns distinguish 5α/5β and 20R/20α isomers .
- Clinical Relevance: Used in endocrine diagnostics due to its stability in urine and specificity for ACC .
5α-Pregnane-3β,17,20α-triol (Reichstein's Substance O; CAS 570-50-3)
- Structure : Hydroxyl groups at 3β (vs. 3α) and 20α (vs. 20R).
- Biological Role : Isolated from adrenal glands, this compound is a precursor in corticoid synthesis. Its 3β-OH group reduces GABAergic activity compared to 3α-OH analogs .
- Clinical Significance : Lower levels observed in ASD, suggesting a role in neurosteroid balance .
5α-Pregnane-3α,17α-diol-20-one
- Structure : Ketone group at C20 instead of a hydroxyl.
- Biological Role : Key intermediate in the "backdoor pathway" for dihydrotestosterone (DHT) synthesis in tammar wallaby testes, bypassing testosterone .
- Functional Contrast : The absence of a 20-OH group limits its role in urinary excretion but enhances its utility in androgen synthesis.
5-Pregnen-3β,17,20α-triol (5-PT)
- Structure : Δ⁵ unsaturation (vs. saturated pregnane backbone) and 3β-OH group.
- Biological Role : A Δ⁵-pregnenetriol marker for congenital adrenal hyperplasia (CAH) and adrenal tumors .
- Diagnostic Use: Elevated in CAH due to 21-hydroxylase deficiency, contrasting with (20R)-5α-pregnane-3α,17,20-triol’s association with ASD .
Functional and Metabolic Comparisons
Metabolic Pathways
- (20R)-5α-Pregnane-3α,17,20-triol : Derived from progesterone via 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). Conjugated forms are critical in neuroactive steroid pools .
- 5β-Pregnane-3α,17α,20α-triol : Synthesized via 5β-reductase, a pathway dominant in hepatic steroid metabolism. Excreted in urine as a glucuronide .
- 5α-Pregnane-3α,17α-diol-20-one : Utilizes 17,20-lyase for cleavage to androsterone, a precursor to DHT .
Neuroactive Properties
- (20R)-5α-Pregnane-3α,17,20-triol and its 3β-OH analog modulate GABAₐ receptors, but the 3α configuration confers greater potentiation, influencing anxiety and seizure thresholds .
- Allopregnanolone (3α-hydroxy-5α-pregnane-20-one), a related neurosteroid, shares 5α/3α configuration but lacks 17-OH, highlighting the critical role of 17,20-diol groups in differentiating function .
Analytical and Clinical Data
Table 1: Structural and Functional Comparison
Table 2: Metabolic Pathways and Enzymes
| Compound | Key Enzymes | Pathway Outcome |
|---|---|---|
| (20R)-5α-Pregnane-3α,17,20-triol | 5α-reductase, 3α-HSD | Neuroactive steroid synthesis |
| 5β-Pregnane-3α,17α,20α-triol | 5β-reductase, UDP-glucuronosyltransferase | Hepatic detoxification |
| 5α-Pregnane-3α,17α-diol-20-one | 17,20-lyase, 5α-reductase | Androgen synthesis |
Q & A
Q. How can researchers mitigate bias in interpreting pregnane triol bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
